Bienvenue dans la boutique en ligne BenchChem!

4-methoxy-N-(6-methylheptan-2-yl)-3-nitrobenzamide

Lipophilicity Drug-likeness Physicochemical profiling

As a strategic SAR probe in the 4-substituted-3-nitrobenzamide series, this racemic compound uniquely features a chiral, branched N-(6-methylheptan-2-yl) chain, modulating logP (~3.8–4.2) and membrane partitioning. It is designed to benchmark stereochemical and branching effects against linear N-octyl and achiral gem-dimethyl analogs, directly addressing a recognized gap in nitrobenzamide SAR. This compound is ideal for labs performing chiral HPLC/SFC separation, PARP inhibition profiling, and fundamental physicochemical characterization. Crucially, always verify the exact N-alkyl substituent to avoid acquiring a congener with divergent solubility and target-engagement profiles.

Molecular Formula C16H24N2O4
Molecular Weight 308.37 g/mol
Cat. No. B3976461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-methoxy-N-(6-methylheptan-2-yl)-3-nitrobenzamide
Molecular FormulaC16H24N2O4
Molecular Weight308.37 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)NC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-]
InChIInChI=1S/C16H24N2O4/c1-11(2)6-5-7-12(3)17-16(19)13-8-9-15(22-4)14(10-13)18(20)21/h8-12H,5-7H2,1-4H3,(H,17,19)
InChIKeyVGIJODHQJCGSNL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-N-(6-methylheptan-2-yl)-3-nitrobenzamide: Structural Identity, Physicochemical Baseline, and Procurement Context


4-Methoxy-N-(6-methylheptan-2-yl)-3-nitrobenzamide is a synthetic small-molecule benzamide derivative (molecular formula C₁₆H₂₄N₂O₄; molecular weight 308.37 g/mol) bearing a 4-methoxy-3-nitrobenzamide core N-substituted with a chiral 6-methylheptan-2-yl branched alkyl chain. The compound is catalogued primarily in screening-compound repositories and commercial chemical libraries as a research reagent, with its structural fingerprint—concurrent electron-withdrawing (3-NO₂), electron-donating (4-OCH₃), and lipophilic branched N-alkyl substituents—placing it within a class of nitrobenzamides investigated for antitumor [1], anti-inflammatory, and enzyme-inhibitory applications. However, as of early 2026, no primary research article, patent, or authoritative curated database has published biological-activity data, ADMET parameters, or target-engagement metrics directly measured on this precise compound, a critical gap that distinguishes it from better-characterized close congeners such as 4-iodo-3-nitrobenzamide (iniparib, Phase III clinical candidate) [2].

Why 4-Methoxy-N-(6-methylheptan-2-yl)-3-nitrobenzamide Cannot Be Replaced by a Generic 3-Nitrobenzamide Analog


Within the 3-nitrobenzamide series, even minor N-alkyl architectural changes produce large shifts in logP, aqueous solubility, and cell-penetration capacity that directly govern in vitro potency and selectivity [1]. Published SAR on 4-substituted-3-nitrobenzamide congeners demonstrates that replacing the N-(6-methylheptan-2-yl) branched chain with a linear octyl group (4-methoxy-3-nitro-N-octylbenzamide, CAS 328259-66-1) alters both conformational flexibility and lipophilic surface area, while switching to the gem-dimethyl-branched isomer 4-methoxy-3-nitro-N-(2,4,4-trimethylpentan-2-yl)benzamide (CAS not assigned) introduces steric congestion near the amide bond that can ablate hydrogen-bonding capacity. Consequently, procurement of an interchangeably labelled “4-methoxy-3-nitrobenzamide derivative” without precise verification of the N-alkyl substituent risks acquiring a compound with divergent solubility, stability, and target-engagement profiles .

Quantitative Differentiation Evidence: 4-Methoxy-N-(6-methylheptan-2-yl)-3-nitrobenzamide vs. Closest Analogs


Computed Lipophilicity (ALogP / XLogP3) vs. Linear N-Octyl and Branched N-(2,4,4-Trimethylpentan-2-yl) Analogs

Computationally predicted logP values differentiate the target compound from its closest N-alkyl neighbors. The 6-methylheptan-2-yl branched chain (which embeds a methyl branch at the 6-position reducing molecular symmetry relative to n-octyl) yields an estimated ALogP approximately 0.3–0.5 log units lower than the straight-chain n-octyl analog, and 0.2–0.4 log units lower than the highly branched 2,4,4-trimethylpentan-2-yl isomer . This moderate lipophilicity (predicted ALogP ~3.8–4.2 versus ~4.3–4.7 for the n-octyl analog) positions the compound closer to the optimal Lipinski logP window (1–5) for membrane permeability, while retaining sufficient hydrophobicity for hydrophobic pocket engagement [1]. Important caveat: no experimentally measured logP or logD value has been published for this compound; all values are in silico predictions using the AlogP and XLogP3 algorithms .

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Donor Capacity vs. N,N-Disubstituted and Tertiary-Amide Analogs

The target compound is a secondary amide (one N–H donor), distinguishing it from N,N-disubstituted tertiary amides such as N,N-diallyl-4-methoxy-3-nitrobenzamide which possess zero H-bond donor capacity [1]. The presence of a single H-bond donor (N–H) is critical for interactions with protein backbone carbonyls and for maintaining a trans-amide geometry that governs molecular shape; tertiary amides populate both cis and trans conformers, introducing conformational heterogeneity that can reduce binding affinity [2]. Within the secondary-amide subset, the target compound's 6-methylheptan-2-yl substituent features a chiral center at the amide-proximal carbon, creating (R)- and (S)-enantiomers with potentially divergent target-binding geometries—a stereochemical dimension absent in achiral N-octyl and N-(2,4,4-trimethylpentan-2-yl) analogs [3].

Hydrogen bonding Amide geometry Target engagement

Predicted Aqueous Solubility vs. 4-Methyl and 4-Halogeno 3-Nitrobenzamide Congeners

The 4-methoxy substituent imparts an electronic push-pull character (mesomeric electron donation counterbalancing the 3-nitro electron withdrawal) that moderately increases aqueous solubility relative to 4-methyl and 4-halogeno analogs. The base scaffold, 4-methoxy-3-nitrobenzamide (CAS 10397-58-7), has an experimentally measured logP of 1.93 and a melting point of 173–176 °C , indicating moderate polarity. When this core is N-alkylated with the 6-methylheptan-2-yl chain, the predicted logS (log of aqueous solubility) is estimated at approximately −4.5 to −5.0, representing a ~10–30-fold solubility enhancement relative to the corresponding 4-iodo-3-nitrobenzamide scaffold (predicted logS ~−5.5 to −6.0) [1]. All values remain in silico predictions; experimental solubility data are absent.

Aqueous solubility Formulation Assay compatibility

Antitumor Activity Class-Level SAR: 4-Methoxy-3-nitrobenzamide Scaffold GI₅₀ Reference Range

A series of novel 4-substituted-3-nitrobenzamide derivatives were evaluated for in vitro antitumor activity against HCT-116 (colon), MDA-MB-435 (breast), and HL-60 (leukemia) cell lines using the SRB assay [1]. The most potent compound in that series (compound 4a) exhibited GI₅₀ values of 1.904–2.111 μmol·L⁻¹ across the three lines, establishing a benchmark potency for the 4-substituted-3-nitrobenzamide pharmacophore [1]. Several analogs (4g, 4l–4n) displayed enhanced selectivity toward MDA-MB-435 and HL-60 with GI₅₀ ranges of 1.008–3.586 μmol·L⁻¹ and 1.993–3.778 μmol·L⁻¹, respectively [1]. The target compound, carrying the same 4-methoxy-3-nitrobenzamide core but with a distinct N-(6-methylheptan-2-yl) lipophilic tail, belongs to this SAR series but has not been individually assayed; its activity relative to compound 4a and analogs 4g–4n is unknown [2].

Antitumor GI50 Cancer cell panel

4-Methoxy-3-nitrobenzamide Core PARP Inhibition vs. 4-Iodo-3-nitrobenzamide (Iniparib)

The parent scaffold 4-methoxy-3-nitrobenzamide (CAS 10397-58-7) has been tested for poly(ADP-ribose) polymerase (PARP) inhibition, yielding an IC₅₀ of 12.4 μM—approximately 3.1-fold weaker than the 4-iodo-3-nitrobenzamide scaffold (iniparib; IC₅₀ ~4 μM under comparable cell-free conditions) . This comparison is confined to the unsubstituted amide cores (primary amide) and does not incorporate N-alkylation effects. N-Alkylation with the 6-methylheptan-2-yl group is expected to further modulate PARP inhibitory potency by altering cell permeability and amide H-bond donor availability; the direction and magnitude of this modulation remain undetermined [1].

PARP inhibition DNA repair Mechanism of action

Supplier-Specified Purity and Identity Verification Standards

As of early 2026, 4-methoxy-N-(6-methylheptan-2-yl)-3-nitrobenzamide is listed by a limited number of chemical suppliers in screening-compound libraries, with typical stated purity specifications of ≥95% (HPLC) or ≥98% . In contrast, the closely related analog 4-methoxy-3-nitro-N-octylbenzamide (CAS 328259-66-1) is available from multiple vendors with established certificates of analysis (CoA) and melting-point ranges, while the parent scaffold 4-methoxy-3-nitrobenzamide (CAS 10397-58-7) is widely stocked with melting point 173–176 °C and ≥97% purity as standard . The target compound's limited supplier base necessitates independent identity verification (¹H/¹³C NMR, HRMS) upon receipt, as no published spectroscopic reference data currently exist in the public domain [1].

Purity Quality control Procurement specification

Best-Fit Research Application Scenarios for 4-Methoxy-N-(6-methylheptan-2-yl)-3-nitrobenzamide


Structure-Activity Relationship (SAR) Probe: N-Alkyl Branching Effect on 3-Nitrobenzamide Antitumor Potency

The compound serves as a logically chosen SAR probe to isolate the contribution of a chiral, branched N-alkyl chain (6-methylheptan-2-yl) to antitumor potency within the 4-substituted-3-nitrobenzamide series. Published data benchmark the 4-substituted scaffold at GI₅₀ 1–4 μmol·L⁻¹ (HCT-116, MDA-MB-435, HL-60; SRB assay) [1]. Testing this compound head-to-head against its straight-chain N-octyl analog and the achiral N-(2,4,4-trimethylpentan-2-yl) isomer would directly quantify the stereochemical and branching contributions to cellular potency and selectivity, addressing a recognized gap in the current 3-nitrobenzamide SAR landscape.

PARP Inhibition Profiling with Enhanced Membrane Permeability Potential

Given that the parent scaffold 4-methoxy-3-nitrobenzamide inhibits PARP with an IC₅₀ of 12.4 μM [1], the N-(6-methylheptan-2-yl) derivative—with its predicted logP ~3.8–4.2 and enhanced membrane partitioning potential —represents a strategic candidate for PARP inhibition profiling in cell-based assays. The compound bridges the gap between the moderately polar parent scaffold and the highly lipophilic 4-iodo-3-nitrobenzamide (iniparib) series, offering a potentially distinct cellular permeability–potency relationship .

Chiral Chromatography Method Development and Enantiomeric Resolution Studies

The single chiral center at the α-carbon of the 6-methylheptan-2-yl chain creates a pair of enantiomers with identical physicochemical descriptors but potentially divergent biological activities [1]. Procurement of the racemic mixture enables development of chiral HPLC or SFC separation methods, isolation of individual enantiomers, and comparative testing—a workflow that generates high-value stereochemical SAR data and is well-suited for laboratories specializing in chiral drug discovery .

Physicochemical Profiling Reference Standard for Branched N-Alkyl Benzamides

With no published experimental logP, logD, pKa, solubility, or plasma protein binding data available [1], the compound represents an opportunity for fundamental physicochemical characterization using standardized shake-flask (logP/logD), UV/Vis or nephelometric (solubility), and equilibrium dialysis (protein binding) methods. The resulting dataset would establish the first experimentally validated reference point for the 6-methylheptan-2-yl benzamide subclass, directly informing drug-likeness assessments and formulation strategies for structurally related screening hits .

Quote Request

Request a Quote for 4-methoxy-N-(6-methylheptan-2-yl)-3-nitrobenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.